1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Pyridin-3-yl compounds are a group of heterocyclic compounds that have been synthesized and studied for their diverse biological activities . They are often used as precursors for synthesizing target pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyridin-3-yl compounds can be achieved through various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of pyridin-3-yl compounds can be determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis . The angle between the mean planes of the squaric acid and the pyridine-3 moiety in some compounds is around 41.25° to 46.11°, indicating that the preferred molecular geometry is cis .Chemical Reactions Analysis
Pyridin-3-yl compounds can participate in various chemical reactions. For example, they can be used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′- [1,3]dithiine] derivatives .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Improvement : Feng Ta (2013) discussed the improvement in the synthesis of a related compound, 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate in organic synthesis. This process achieved a 53% overall yield from phenethylamine, marking a significant advancement in the synthesis process (Feng Ta, 2013).
- Redox Annulations : Zhu and Seidel (2017) explored redox-neutral annulations with 1,2,3,4-tetrahydroisoquinoline, involving dual C–H bond functionalization. This research contributes to the understanding of chemical transformations in cyclic amines like tetrahydroisoquinoline (Zhengbo Zhu & D. Seidel, 2017).
Organic Chemistry Applications
- Ugi Reaction : An interesting variant of the Ugi reaction involving 1,2,3,4-tetrahydroisoquinoline was reported by Zhu and Seidel (2016). This process involved redox-neutral α-amidation with concurrent N-alkylation, providing insights into novel organic chemistry reactions (Zhengbo Zhu & D. Seidel, 2016).
- Solid Phase Synthesis : Hutchins and Chapman (1996) developed a method for the preparation of 1,2,3,4-tetrahydroisoquinolines on a solid support. This approach utilized substituted m-tyramines, expanding the synthetic versatility of tetrahydroisoquinolines (S. M. Hutchins & K. Chapman, 1996).
Medicinal Chemistry and Pharmacology
- Nicotinic Agonists : Sobarzo-Sánchez et al. (2007) synthesized derivatives of anabaseine and anabasine, starting from 1,2,3,4-tetrahydroisoquinoline. This research contributes to the development of potential nicotinic agonists, showing the applicability of tetrahydroisoquinolines in medicinal chemistry (E. Sobarzo-Sánchez et al., 2007).
Coordination Chemistry
- Coordination Compounds : Jansa et al. (2007) described the synthesis of coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with various metals. This research highlights the utility of tetrahydroisoquinolines in forming complex compounds, which could have implications in catalysis and material science (P. Jansa et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-13-11(4-1)7-9-16-14(13)12-5-3-8-15-10-12/h1-6,8,10,14,16H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUCZQQPRMLVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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